

Application Notes and Protocols for the Characterization of 5-Oxopyrrolidine-3-carboxamide

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Compound of Interest

Compound Name: 5-Oxopyrrolidine-3-carboxamide

Cat. No.: B176796

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Introduction

5-Oxopyrrolidine-3-carboxamide is a heterocyclic organic compound incorporating a lactam and an amide functional group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate structural elucidation and characterization are paramount for its application in research and development. This document provides detailed application notes and experimental protocols for the characterization of **5-Oxopyrrolidine-3-carboxamide** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **5-Oxopyrrolidine-3-carboxamide**, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-Oxopyrrolidine-3-carboxamide** is expected to show distinct signals for the protons of the pyrrolidine ring and the amide group. The chemical shifts are

influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the nitrogen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the lactam and the amide will appear at the downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Oxopyrrolidine-3-carboxamide** will be characterized by the stretching vibrations of the N-H and C=O bonds.

Experimental Protocols

1. NMR Spectroscopy

a. Sample Preparation

- Weigh approximately 5-10 mg of **5-Oxopyrrolidine-3-carboxamide**.
- Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility. DMSO-d₆ is often a good choice for compounds with amide protons to observe their exchange.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

b. ¹H NMR Acquisition

- Place the NMR tube in the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

- Pulse Program: zg30
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time (aq): 3-4 seconds
- Spectral Width (sw): 16 ppm
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

c. ^{13}C NMR Acquisition

- Following ^1H NMR acquisition, acquire a ^{13}C NMR spectrum.
- Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for ^{13}C) might include:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024 or more (due to the lower natural abundance of ^{13}C)
 - Relaxation Delay (d1): 2 seconds
 - Spectral Width (sw): 200-240 ppm
- Process the data similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., DMSO- d_6 at δ 39.52 ppm).

2. IR Spectroscopy

a. Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **5-Oxopyrrolidine-3-carboxamide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[1]
- Place a portion of the powder into a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

b. IR Spectrum Acquisition

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded in the range of 4000-400 cm^{-1} .[1]

Data Presentation

Table 1: Predicted ^1H NMR Spectral Data for **5-Oxopyrrolidine-3-carboxamide** (in DMSO-d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	br s	1H	NH (lactam)
~7.4 & ~6.9	br s	2H	-CO-NH ₂ (amide)
~3.5-3.6	m	1H	CH-3
~3.2-3.3	t	2H	CH ₂ -5
~2.3-2.5	m	2H	CH ₂ -4

Note: Chemical shifts are estimations based on similar structures found in the literature. Actual values may vary. "br s" denotes a broad singlet, "m" denotes a multiplet, and "t" denotes a triplet.

Table 2: Predicted ^{13}C NMR Spectral Data for **5-Oxopyrrolidine-3-carboxamide** (in DMSO-d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~175-178	C=O (Lactam)
~172-174	C=O (Amide)
~48-52	CH_2 -5
~38-42	CH-3
~28-32	CH_2 -4

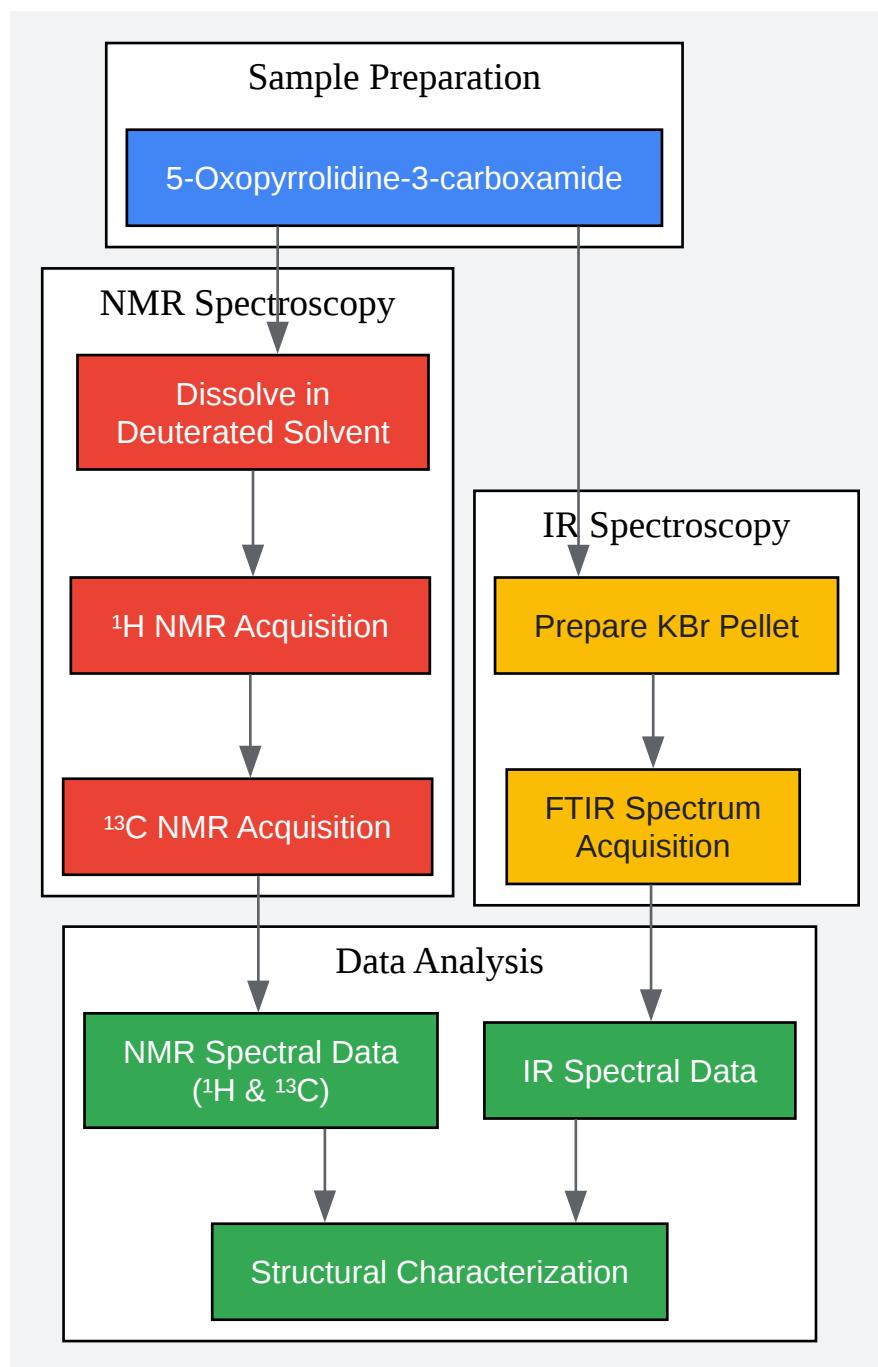
Note: Chemical shifts are estimations based on data from related compounds.[2][3][4]

Table 3: Expected IR Absorption Bands for **5-Oxopyrrolidine-3-carboxamide**

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration Mode
~3400-3200	Strong, Broad	N-H	Stretching (Amide & Lactam)
~1680-1720	Strong	C=O	Stretching (Lactam)
~1640-1670	Strong	C=O	Stretching (Amide I)
~1590-1620	Medium	N-H	Bending (Amide II)

Note: These are typical ranges and the exact positions of the peaks can be influenced by factors such as hydrogen bonding.[2][3][5]

Visualizations



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Caption: Experimental workflow for the spectroscopic characterization of **5-Oxopyrrolidine-3-carboxamide**.

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